N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide
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Overview
Description
N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide: is a complex organic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(1H-pyrrol-1-yl)aniline with 1H-indole-6-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the materials science industry, this compound is explored for its electrochromic properties, which could be useful in the development of smart materials and devices .
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
- N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives
- 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness: N-[4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its combination of pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these moieties .
Properties
Molecular Formula |
C19H15N3O |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(15-4-3-14-9-10-20-18(14)13-15)21-16-5-7-17(8-6-16)22-11-1-2-12-22/h1-13,20H,(H,21,23) |
InChI Key |
SHRDOGHPYFHGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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